

TTT-3002 mouse model survival vs competitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: TTT 3002

CAS No.: 871037-95-5

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Comparative Efficacy of FLT3 Inhibitors

The table below summarizes available **in vitro** data on the activity of TTT-3002 and other inhibitors against FLT3-mutant cell lines, and their susceptibility to inhibition by human plasma protein.

FLT3 Inhibitor	Type / Generation	IC50 Shift in Human Plasma (vs. 10% FBS)	Activity Against FLT3/ITD	Activity Against FLT3-TKD (D835Y) mutant	Key Characteristics and Notes
TTT-3002	Novel Staurosporine-derived	~9-fold increase [1]	Active (IC50 in low nM range) [2]	Active [2]	Less susceptible to plasma protein inhibition than other STS-TKIs [1]
Midostaurin	Type I, First-gen	>100-fold increase [1]	Active [2]	Active [2]	Activity severely inhibited by human AGP [1]
Lestaurtinib	Type I, First-gen	>100-fold increase [1]	Active [2]	Active [2]	Activity severely inhibited by human AGP [1]

FLT3 Inhibitor	Type / Generation	IC50 Shift in Human Plasma (vs. 10% FBS)	Activity Against FLT3/ITD	Activity Against FLT3-TKD (D835Y) mutant	Key Characteristics and Notes
Quizartinib	Type II, Second-gen	37-fold increase [1]	Active [2]	Not Active [2]	Susceptible to plasma protein inhibition; inactive against common TKD mutants [1] [2]
Sorafenib	Type II, First-gen	>100-fold increase [1]	Active [2]	Not Active [2]	Activity severely inhibited by human AGP; inactive against common TKD mutants [1] [2]
Crenolanib	Type I	Information Missing	Active [2]	Active [2]	Potent against TKD mutants [2]

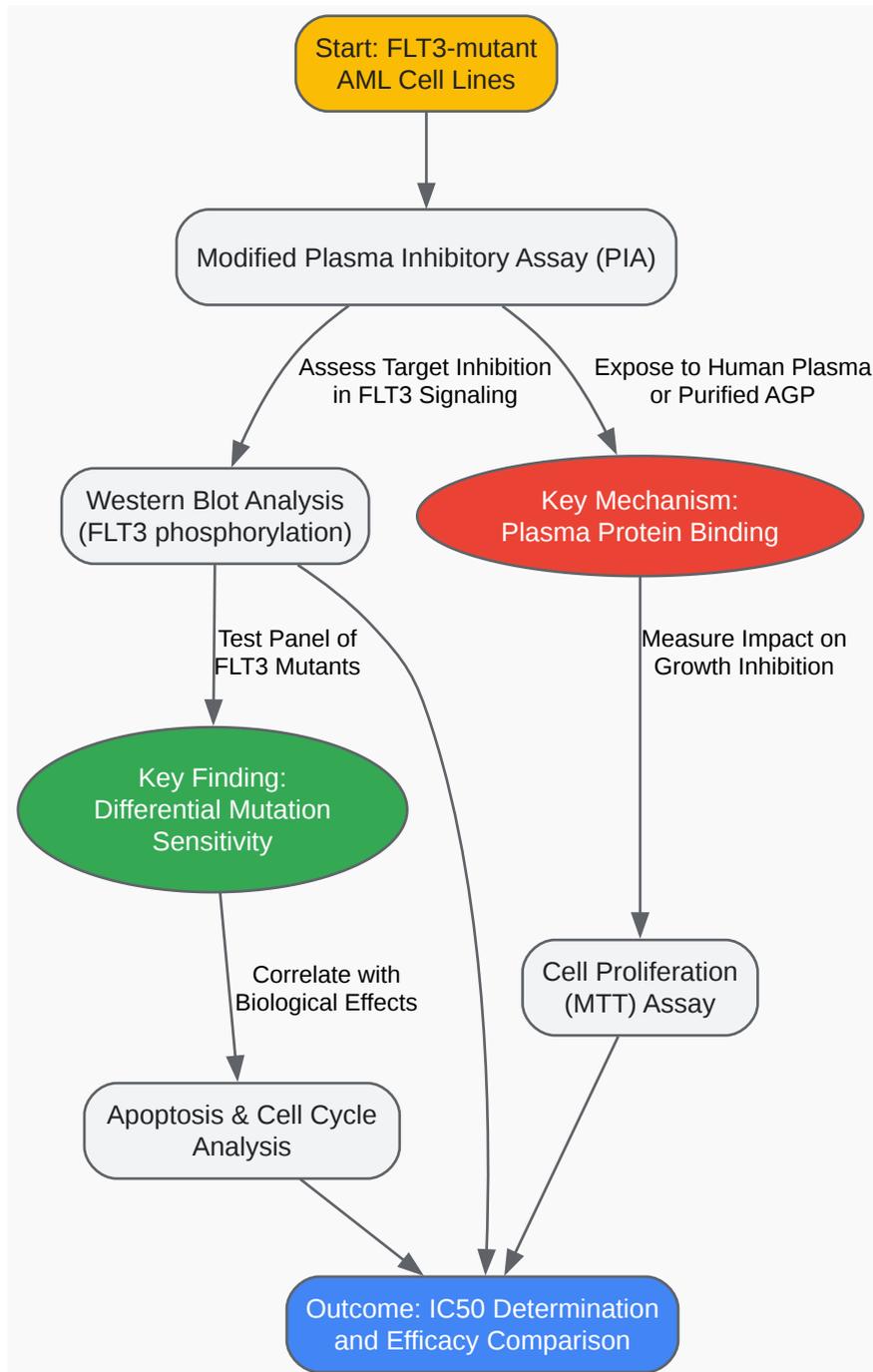
Experimental Context and Key Findings

The data in the table comes primarily from modified plasma inhibitory assays (PIA) and cell proliferation/survival assays. Here are the key experimental details and findings:

- **Experimental Model:** Data was largely generated using **MOLM-14 cells** (a human FLT3/ITD-mutant AML cell line) and **BaF3 cells** engineered to express various FLT3 mutations [1] [2].
- **Key Finding - Plasma Protein Inhibition:** A major factor differentiating TTT-3002 from competitors like midostaurin and lestaurtinib is its relative resistance to inhibition by **Alpha-1-acid glycoprotein (AGP)**, a plasma protein that binds and sequesters many drugs, reducing their efficacy [1].
- **Key Finding - Mutation Coverage:** Unlike type II inhibitors (e.g., quizartinib, sorafenib), TTT-3002, as a type I inhibitor, maintains activity against various **FLT3 tyrosine kinase domain (TKD) mutations**, such as D835Y [2].
- **Combination Strategy to Overcome Inhibition:** Research indicates that the drug **mifepristone**, which has high affinity for AGP, can be used as a "decoy" in combination with staurosporine-derived TKIs. This co-treatment restored the antileukemic activity of midostaurin in a mouse model of AGP-mediated drug inhibition [1].

Mechanistic and Experimental Workflow

The following diagram illustrates the core experimental workflow and mechanistic insight that underlies the comparative data.



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References

1. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]
2. FLT3 activating mutations display differential sensitivity to ... [oncotarget.com]

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Address: Ontario, CA 91761, United States

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